N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide
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Overview
Description
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of biological activities.
Preparation Methods
The synthesis of N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide typically involves multistep reactions. One common method starts with the preparation of 5-amino-1-phenyl-1,2,4-triazole, which is then reacted with benzenesulfonyl chloride under basic conditions to form the desired product . The reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Chemical Reactions Analysis
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antifungal and antibacterial agent, making it a candidate for the development of new antimicrobial drugs.
Cancer Research: The compound has demonstrated cytotoxic activity against certain cancer cell lines, suggesting its potential use in anticancer therapies.
Biological Studies: Its ability to inhibit specific enzymes and pathways makes it a valuable tool for studying biological processes and disease mechanisms.
Mechanism of Action
The mechanism of action of N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes like carbonic anhydrase and lanosterol 14α-demethylase, which are crucial for the survival of certain pathogens . The compound’s structure allows it to form specific interactions with these enzymes, thereby disrupting their function and leading to the death of the pathogen .
Comparison with Similar Compounds
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide can be compared with other triazole derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a unique set of molecular targets, making it a valuable compound for drug development and biological research .
Properties
CAS No. |
433695-79-5 |
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Molecular Formula |
C14H13N5O2S |
Molecular Weight |
315.35 g/mol |
IUPAC Name |
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H13N5O2S/c15-13-16-14(17-19(13)11-7-3-1-4-8-11)18-22(20,21)12-9-5-2-6-10-12/h1-10H,(H3,15,16,17,18) |
InChI Key |
LJXSPXYVFTXKCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)NS(=O)(=O)C3=CC=CC=C3)N |
solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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